molecular formula C20H14ClNO2S B11223271 6-Chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one CAS No. 6787-41-3

6-Chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one

Cat. No.: B11223271
CAS No.: 6787-41-3
M. Wt: 367.8 g/mol
InChI Key: JVJLCEDCHVHYND-UHFFFAOYSA-N
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Description

6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenone core, substituted with a thiazole ring and a chlorinated phenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the thiazole ring and the chlorinated phenyl group. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial to the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

6787-41-3

Molecular Formula

C20H14ClNO2S

Molecular Weight

367.8 g/mol

IUPAC Name

6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C20H14ClNO2S/c1-11-3-4-13(7-12(11)2)17-10-25-19(22-17)16-9-14-8-15(21)5-6-18(14)24-20(16)23/h3-10H,1-2H3

InChI Key

JVJLCEDCHVHYND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C

Origin of Product

United States

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